molecular formula C7H6F3N B1304619 2,3,6-Trifluorobenzylamine CAS No. 230295-09-7

2,3,6-Trifluorobenzylamine

Cat. No. B1304619
M. Wt: 161.12 g/mol
InChI Key: ITWONDJIBWNPOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions, as seen in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, where lithium dimesitylphosphide reacts with hexafluorobenzene . Similarly, 2,3,6-Trifluorobenzylamine could be synthesized through a nucleophilic substitution reaction involving an appropriate amine nucleophile and a polyfluorinated benzyl halide.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be quite distinct due to the presence of fluorine atoms. For instance, the molecular structures of various fluorinated compounds were confirmed by X-ray crystallography, which showed large bond angles around phosphorus atoms in the case of bis(phosphonio)benzene derivatives . The presence of fluorine atoms can significantly influence the geometry and electronic distribution in the benzene ring, which would also be relevant for 2,3,6-Trifluorobenzylamine.

Chemical Reactions Analysis

Fluorinated aromatic compounds can participate in various chemical reactions. For example, the reaction of pentafluorobenzyl bromide with N-hydroxyphthalimide followed by hydrazinolysis and treatment with hydrogen chloride yielded O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride . This demonstrates the reactivity of fluorinated benzyl compounds in nucleophilic substitution reactions, which could be extrapolated to the reactions of 2,3,6-Trifluorobenzylamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often characterized by their spectroscopic data and thermal stability. For example, triarylamines based on 6H-indolo[2,3-b]quinoxaline showed enhanced thermal stability and higher glass transition temperatures due to the presence of the dipolar segment . The presence of fluorine atoms in 2,3,6-Trifluorobenzylamine would likely contribute to its unique physical properties, such as boiling point, melting point, and solubility, as well as its chemical properties, including reactivity and stability.

Scientific Research Applications

Catalysis

  • Tris[N,N-bis(trimethylsilyl)amido] complexes of group 3 metals, notably yttrium and gadolinium, demonstrated catalytic activity for ortho-C-H bond addition of pyridine derivatives and N-heteroaromatics into the C═N double bond of nonactivated imines. This process involved the formation of a mixed ligated complex like [(Me3Si)2N]2Y(NBn2)(THF) (4), which has implications in aminomethylation reactions (Nagae et al., 2015).

Mass Spectrometry and Analytical Chemistry

  • The mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a compound in the NBOMe series, were studied, highlighting the fragmentation behavior under electron ionization and collision-induced dissociation (Shevyrin et al., 2016).

Synthetic Organic Chemistry

  • Tris(2,2,2-trifluoroethyl)borate [B(OCH2CF3)3] was identified as a mild and general reagent for forming a variety of imines by condensing amides or amines with carbonyl compounds. This method is operationally simple and does not require special workup or isolation procedures (Reeves et al., 2015).

Fluorinated Heterocycles Synthesis

  • Methyl 2-((2-aminobenzyl)amino)-3,3,3-trifluoro-2-hydroxypropionate, resulting from the addition of 2-aminobenzylamine to methyl trifluoropyruvate, was used to synthesize new fluorinated tricyclic and tetracyclic heterocycles. This process is significant for the development of fluorine-containing pharmaceuticals and agrochemicals (Dolenský et al., 1996).

Advanced Materials

  • Polyfluorinated hexabenzyl hexaazaisowurtzitanes were synthesized from selected fluorobenzylamines like 3,4-difluorobenzylamine, 3,4,5-trifluorobenzylamine, and pentafluorobenzylamine. These compounds are potentially significant in the field of energetic materials (Kerscher et al., 2006).

Safety And Hazards

2,3,6-Trifluorobenzylamine is classified as a skin corrosive/irritant and serious eye damage/eye irritant. It may also cause respiratory irritation . It should be handled with care, using appropriate personal protective equipment .

properties

IUPAC Name

(2,3,6-trifluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWONDJIBWNPOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380346
Record name 2,3,6-Trifluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trifluorobenzylamine

CAS RN

230295-09-7
Record name 2,3,6-Trifluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=230295-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,6-Trifluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-Trifluorobenzylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Doležal, I Popa, V Kryštof, L Spíchal… - Bioorganic & medicinal …, 2006 - Elsevier
To study the structure–activity relationships of aromatic cytokinins, the cytokinin activity at both the receptor and cellular levels, as well as CDK inhibitory and anticancer properties of 38 …
Number of citations: 161 www.sciencedirect.com
S Nagashima, H Nagata, M Iwata, M Yokota… - Bioorganic & medicinal …, 2008 - Elsevier
Signal transducers and activators of transcription 6 (STAT6) is a key regulator of the type 2 helper T (Th2) cell immune response and a potential therapeutic target for allergic diseases …
Number of citations: 19 www.sciencedirect.com
J Janabi - 2018 - ruor.uottawa.ca
Cryopreservation is a technique used to store cells and tissues for long time. It requires the addition of a cryoprotectant, which prevents damage to cells caused by the formation of large …
Number of citations: 3 ruor.uottawa.ca

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